1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tribenzene
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Overview
Description
1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tribenzene is a complex organic compound with the molecular formula C₃₀H₂₄. It is characterized by a central benzene ring substituted with three ethene-2,1-diyl groups, each of which is further connected to another benzene ring. This structure results in a highly conjugated system, making it an interesting subject for research in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tribenzene typically involves the Sonogashira coupling reaction. This reaction is performed under an inert atmosphere, such as argon, to prevent oxidation. The starting materials include 1,3,5-tribromobenzene and phenylacetylene. The reaction is catalyzed by a palladium complex, often Pd(PPh₃)₄, in the presence of a copper(I) iodide co-catalyst. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tribenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethene groups to ethane.
Common Reagents and Conditions
Oxidation: KMnO₄ in an aqueous medium under reflux conditions.
Reduction: H₂ gas with Pd/C catalyst at room temperature.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Ethane-substituted benzene derivatives.
Substitution: Nitro-substituted benzene derivatives.
Scientific Research Applications
1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tribenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Materials Science: Its highly conjugated structure makes it useful in the development of organic semiconductors and conductive polymers.
Biology and Medicine:
Industry: Used in the production of advanced materials with specific electronic properties
Mechanism of Action
The mechanism of action of 1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tribenzene largely depends on its application. In materials science, its conjugated system allows for efficient electron transport, making it useful in organic electronics. In biological applications, its interaction with cellular components can be studied using its fluorescent properties, which help in imaging and tracking within biological systems .
Comparison with Similar Compounds
Similar Compounds
1,1’,1’'-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tribenzene: Similar structure but with ethyne groups instead of ethene, leading to different electronic properties.
1,3,5-Tristyrylbenzene: Another similar compound with styrene groups, used in similar applications but with different reactivity and properties
Uniqueness
1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tribenzene is unique due to its specific arrangement of ethene groups, which provides a balance between rigidity and flexibility, making it suitable for a wide range of applications in both organic synthesis and materials science.
Properties
CAS No. |
6566-16-1 |
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Molecular Formula |
C30H24 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
1,3,5-tris(2-phenylethenyl)benzene |
InChI |
InChI=1S/C30H24/c1-4-10-25(11-5-1)16-19-28-22-29(20-17-26-12-6-2-7-13-26)24-30(23-28)21-18-27-14-8-3-9-15-27/h1-24H |
InChI Key |
PIZCYBQDMYNJND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC(=CC(=C2)C=CC3=CC=CC=C3)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
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